O-Desmetiltramadol

Descripción general

Descripción

. Es conocido por sus potentes propiedades analgésicas y se utiliza en el manejo del dolor. A diferencia del tramadol, el desmetramadol no requiere activación metabólica para ejercer sus efectos, lo que lo hace efectivo incluso en individuos con baja actividad del CYP2D6 .

Aplicaciones Científicas De Investigación

El desmetramadol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar las propiedades y el comportamiento de los analgésicos opioides.

Biología: Se estudia por sus efectos en varios sistemas biológicos, incluida su interacción con los receptores opioides.

Medicina: Se utiliza en el manejo del dolor, particularmente para pacientes que no responden bien al tramadol.

Industria: Se emplea en el desarrollo de nuevos fármacos y formulaciones analgésicas

Mecanismo De Acción

El desmetramadol ejerce sus efectos al unirse al receptor μ-opioide, actuando como un agonista completo . Tiene una menor afinidad por los receptores δ- y κ-opioides. El compuesto también actúa como un antagonista del receptor 5-HT2C de la serotonina, lo que puede contribuir a sus propiedades antidepresivas . La inhibición del receptor 5-HT2C conduce a la liberación de dopamina y norepinefrina, que están involucradas en la regulación del estado de ánimo .

Análisis Bioquímico

Biochemical Properties

O-Demethyltramadol interacts with several enzymes and proteins within the body. It is a G-protein biased μ-opioid receptor full agonist , meaning it binds to and activates these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Cellular Effects

O-Demethyltramadol influences various cellular processes. It exerts its effects primarily through its interaction with the μ-opioid receptors, which are found on the surface of nerve cells in the brain and spinal cord . Activation of these receptors inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Molecular Mechanism

The molecular mechanism of O-Demethyltramadol involves its binding to the μ-opioid receptors, acting as a full agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Demethyltramadol have been observed to change over time. After a dose of 100 mg of tramadol, the half-life of O-Demethyltramadol was observed to be between 3.2 and 7.6 hours . This indicates that the compound is relatively stable in the body over a short period.

Dosage Effects in Animal Models

The effects of O-Demethyltramadol in animal models have been shown to vary with dosage

Metabolic Pathways

O-Demethyltramadol is involved in several metabolic pathways. It is primarily formed from tramadol by the action of the liver enzyme CYP2D6 . Additionally, it is metabolized by CYP3A4 and CYP2B6

Métodos De Preparación

El desmetramadol se sintetiza mediante la desmetilación del tramadol. Este proceso implica el uso de enzimas hepáticas, específicamente CYP2D6, para convertir el tramadol en desmetramadol . Los métodos de producción industrial implican el uso de técnicas de síntesis química para producir desmetramadol en grandes cantidades. La ruta sintética generalmente implica el uso de reactivos como la dimetilamina y la ciclohexanona, seguidos de una serie de reacciones químicas para producir el compuesto final .

Análisis De Reacciones Químicas

El desmetramadol se somete a diversas reacciones químicas, que incluyen:

Oxidación: El desmetramadol se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el desmetramadol en diferentes formas químicas.

Sustitución: El desmetramadol puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

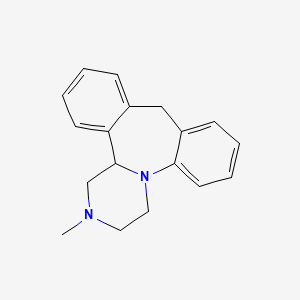

El desmetramadol es similar a otros analgésicos opioides, como:

Tramadol: El compuesto madre del desmetramadol, que requiere activación metabólica para ejercer sus efectos.

Codeína: Otro analgésico opioide que se metaboliza a su forma activa por CYP2D6.

Morfina: Un potente analgésico opioide con un mecanismo de acción diferente.

El desmetramadol es único en el sentido de que no requiere activación metabólica, lo que lo hace efectivo en individuos con baja actividad del CYP2D6 . Esta propiedad lo diferencia de otros compuestos similares y lo convierte en una herramienta valiosa en el manejo del dolor.

Propiedades

IUPAC Name |

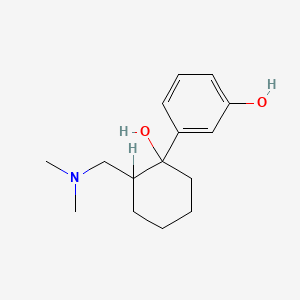

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Demethyltramadol exert its analgesic effects?

A: O-Demethyltramadol exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []

Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, O-Demethyltramadol?

A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and O-Demethyltramadol in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.

Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?

A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and O-Demethyltramadol enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []

Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and O-Demethyltramadol?

A: CYP2D6 plays a crucial role in the formation of O-Demethyltramadol from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in O-Demethyltramadol formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower O-Demethyltramadol levels and may experience reduced analgesic effects. [, ]

Q5: Does systemic inflammation affect tramadol metabolism?

A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.

Q6: How is O-Demethyltramadol eliminated from the body?

A: Studies in rats have shown that O-Demethyltramadol undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.

Q7: Are there any differences in the distribution of tramadol and O-Demethyltramadol enantiomers in the central nervous system?

A: Research indicates that the distribution of both tramadol and O-Demethyltramadol within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []

Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including O-Demethyltramadol, in biological samples?

A8: Several analytical techniques are employed to quantify tramadol and O-Demethyltramadol in biological samples, including:

Q9: Has the use of O-Demethyltramadol been explored for the treatment of urinary incontinence?

A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.

Q10: Are there known instances of tramadol withdrawal in neonates, and how is O-Demethyltramadol involved?

A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.

Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?

A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to O-Demethyltramadol in dogs. []

Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and O-Demethyltramadol for postoperative pain management?

A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

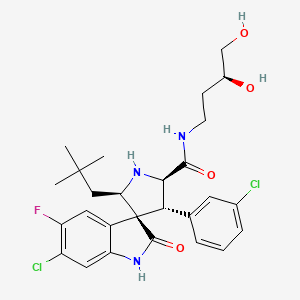

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)